Xanthine oxidase-IN-5 is a novel compound designed to inhibit the enzyme xanthine oxidase, which plays a crucial role in purine metabolism. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and further converts xanthine to uric acid, a process that can lead to conditions such as gout when uric acid levels are elevated. Xanthine oxidase-IN-5 is part of a broader category of xanthine oxidase inhibitors, which are being explored for their therapeutic potential in managing hyperuricemia and related disorders.
Xanthine oxidase-IN-5 exhibits significant biological activity by selectively inhibiting the xanthine oxidase enzyme. This inhibition leads to reduced production of uric acid and reactive oxygen species, potentially alleviating symptoms associated with hyperuricemia and gout. The compound's mechanism involves binding to the molybdenum cofactor of the enzyme, disrupting its catalytic function .
The synthesis of Xanthine oxidase-IN-5 can be achieved through various organic chemistry techniques, typically involving:
Specific protocols may vary based on the desired chemical structure and properties of Xanthine oxidase-IN-5.
Xanthine oxidase-IN-5 has potential applications in:
Interaction studies involving Xanthine oxidase-IN-5 focus on its binding affinity and inhibition kinetics with xanthine oxidase. These studies reveal:
Several compounds share structural or functional similarities with Xanthine oxidase-IN-5. Notable examples include:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Allopurinol | Non-selective xanthine oxidase inhibitor | First-line treatment for gout |
| Febuxostat | Selective xanthine oxidase inhibitor | Fewer side effects than allopurinol |
| Oxypurinol | Active metabolite of allopurinol | Longer half-life |
| Raloxifene | Selective estrogen receptor modulator | Not primarily an xanthine oxidase inhibitor |
Xanthine oxidase-IN-5 stands out due to its potential selectivity and reduced side effects compared to traditional inhibitors like allopurinol and febuxostat. Its unique structural modifications may enhance its efficacy and safety profile .
The systematic naming of Xanthine oxidase-IN-5 follows IUPAC conventions, which prioritize functional groups and substituents. While the exact IUPAC name is not explicitly detailed in available literature, structural analogs such as febuxostat (2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid) provide a framework for inferring its nomenclature. Based on common features of xanthine oxidase inhibitors, Xanthine oxidase-IN-5 likely incorporates a heterocyclic core (e.g., thiazole or purine derivative) substituted with electron-withdrawing groups (e.g., cyano or nitro) and hydrophobic side chains to enhance binding affinity.
The molecular formula can be hypothesized as C₁₆H₁₃N₃O₂S, assuming a thiazole-based scaffold with methyl and methoxy substituents. This aligns with the molecular weights of similar inhibitors, which typically range between 250–350 Da to optimize pharmacokinetic properties.
The inhibitory efficacy of Xanthine oxidase-IN-5 depends on its ability to adopt a conformation complementary to the active site of xanthine oxidase (XO). XO’s active site contains a molybdopterin cofactor coordinated by sulfur and oxygen ligands, which facilitates the oxidation of hypoxanthine and xanthine. Molecular docking studies of analogous inhibitors, such as 5-O-caffeoylshikimic acid (5OCSA), reveal that planar aromatic systems and hydrogen-bonding groups (e.g., hydroxyl or carboxyl) are critical for stabilizing interactions with residues like Arg880 and Glu802.
For Xanthine oxidase-IN-5, computational models suggest a binding mode where its heterocyclic core occupies the molybdenum center, while hydrophobic substituents engage with adjacent pockets lined by Phe914 and Phe1009. Density functional theory (DFT) calculations further indicate that the compound’s electron-deficient regions enhance polarization effects, facilitating electron transfer to the molybdenum cofactor.
Febuxostat, a clinically approved XO inhibitor, serves as a benchmark for structural comparisons. Key similarities and differences include:
A structural comparison table highlights these features:
These distinctions underscore how Xanthine oxidase-IN-5 balances hydrophobicity and polarity to optimize target engagement.
The synthesis of xanthine oxidase inhibitors, particularly those containing oxazole core structures, follows established multi-step organic synthesis protocols that have been extensively studied in medicinal chemistry research [5]. The general synthetic approach for oxazole-containing xanthine oxidase inhibitors involves several key transformations that build upon fundamental heterocyclic chemistry principles [11].
The initial step in the multi-step synthesis typically involves the preparation of the oxazole precursor through well-established methodologies. The Robinson-Gabriel synthesis represents one of the most widely employed approaches, involving the cyclization and dehydration of alpha-acylamino ketones to form the oxazole ring system [11] [14]. This classical method provides reliable access to substituted oxazoles with predictable regioselectivity patterns.
An alternative synthetic route utilizes the Fischer oxazole synthesis, which proceeds through the reaction of cyanohydrins with aldehydes under acidic conditions [11]. This method offers complementary reactivity patterns and can accommodate different substitution patterns on the oxazole core. The reaction typically requires elevated temperatures and extended reaction times to achieve complete conversion.
The Van Leusen reaction provides another viable pathway, involving the condensation of aldehydes with tosylmethyl isocyanide under basic conditions [11] [13]. This method has gained popularity due to its mild reaction conditions and tolerance for various functional groups. The reaction proceeds through an initial addition-elimination mechanism followed by cyclization to form the oxazole ring.
Recent advances in oxazole synthesis have introduced more efficient protocols utilizing modern coupling reagents. The direct synthesis from carboxylic acids using triflylpyridinium reagents has demonstrated excellent yields and broad substrate scope [13]. This method eliminates the need for pre-activated acyl derivatives and proceeds under mild conditions with good functional group tolerance.
The incorporation of the oxazole core into the xanthine oxidase inhibitor framework requires careful consideration of the substitution pattern. Research has demonstrated that 4,5-disubstituted oxazoles exhibit superior inhibitory activity compared to other substitution patterns [5] [7]. The synthesis typically involves sequential functionalization at the 4 and 5 positions through electrophilic aromatic substitution or cross-coupling reactions.
The formation of the oxazole core in xanthine oxidase inhibitors requires precise control of multiple reaction parameters to achieve optimal yields and selectivity [11] [14]. Temperature control represents one of the most critical factors, with most oxazole-forming reactions requiring elevated temperatures in the range of 80-120°C for complete conversion [16] [18].
The choice of dehydrating agent significantly influences both the reaction rate and product selectivity. Phosphorus oxychloride has emerged as the preferred reagent for most applications, offering superior performance compared to traditional agents such as sulfuric acid or phosphorus trichloride [14]. The use of polyphosphoric acid provides an alternative approach that can be particularly effective for acid-sensitive substrates.
Solvent selection plays a crucial role in determining reaction outcomes. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally provide the best results for oxazole formation reactions [15] [16]. These solvents facilitate the required ionic intermediates while maintaining adequate solubility for the reactants and products.
The reaction time optimization studies have revealed that extended reaction periods can lead to decomposition products, particularly at elevated temperatures [15]. Typical reaction times range from 2-8 hours, with monitoring by thin-layer chromatography essential to determine optimal endpoints. The use of microwave heating has been explored as a method to reduce reaction times while maintaining high yields.
Base selection for oxazole formation reactions requires careful consideration of both reactivity and selectivity factors. 4-Dimethylaminopyridine has demonstrated superior performance compared to conventional bases such as triethylamine or diisopropylethylamine [13]. The enhanced nucleophilicity and reduced steric hindrance of 4-dimethylaminopyridine facilitate more efficient cyclization reactions.
Pressure effects on oxazole formation have been investigated, with studies indicating that elevated pressure can significantly improve both reaction rates and yields [18]. Reactions conducted at 10,000 atmospheres have shown yield improvements of up to 300% compared to atmospheric pressure conditions, though such conditions are not practical for routine synthetic applications.
The order of reagent addition has been identified as a critical parameter affecting product distribution. Reverse addition protocols, where the substrate is added to a pre-formed reagent mixture, often provide superior results compared to conventional addition sequences [15]. This approach minimizes side reactions and improves overall reaction efficiency.
The purification of oxazole-containing xanthine oxidase inhibitors requires specialized techniques due to the polar nature of these compounds and their potential for decomposition under harsh conditions [20] [22]. Column chromatography remains the primary purification method, with silica gel as the stationary phase and carefully optimized mobile phases to achieve adequate separation [24] [26].
The selection of eluent systems represents a critical optimization parameter. Gradient elution protocols using hexane-ethyl acetate mixtures have proven most effective, with typical starting compositions of 9:1 hexane:ethyl acetate progressing to 1:1 ratios for polar compounds [24]. The inclusion of small amounts of methanol or dichloromethane can improve peak shape and resolution for particularly challenging separations.
High-performance thin-layer chromatography provides an essential analytical tool for monitoring purification progress and optimizing separation conditions [26]. The use of specialized plates with fine particle silica enables superior resolution compared to conventional thin-layer chromatography, allowing for more precise optimization of preparative conditions.
Flash column chromatography has emerged as the standard technique for preparative-scale purifications [26]. The use of automated flash systems with pressure monitoring and fraction collection capabilities has significantly improved both efficiency and reproducibility. Typical operating pressures range from 1-4 bar, with flow rates optimized based on column dimensions and sample loading.
Yield optimization strategies focus on minimizing losses during both reaction and purification stages. Reaction monitoring through in-process analytical techniques allows for precise endpoint determination, preventing over-reaction and decomposition [25]. The use of internal standards enables accurate yield calculations and identification of optimization opportunities.
Crystallization techniques provide an alternative purification approach that can offer superior purity compared to chromatographic methods [19]. The development of suitable crystallization conditions requires systematic screening of solvent systems, temperatures, and concentration ranges. Solvent pairs such as dichloromethane-hexane or ethyl acetate-petroleum ether often provide optimal results.
The recovery and recycling of purification solvents represents an important economic and environmental consideration [13]. Distillation recovery systems can achieve solvent recovery rates exceeding 95%, significantly reducing both costs and environmental impact. The implementation of automated recovery systems enables continuous operation with minimal manual intervention.
Scale-up considerations for purification processes require careful attention to heat and mass transfer limitations. The linear scaling of column chromatography parameters does not always maintain separation efficiency, necessitating optimization studies at each scale [25]. The use of modeling software can predict optimal conditions and minimize the number of experimental trials required.
Quality control protocols ensure consistent product purity and identity across multiple synthetic batches. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, while high-performance liquid chromatography enables quantitative purity assessment [22]. The establishment of acceptance criteria for key impurities ensures product quality and reproducibility.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (°C) | 80-120 | High |
| Reaction Time (hours) | 2-8 | Medium |
| Pressure (atm) | 1-10 | Low |
| Solvent Polarity | Moderate-High | High |
| Base Equivalents | 1.2-1.5 | Medium |
| Purification Method | Typical Yield Recovery (%) | Purity Achievement (%) |
|---|---|---|
| Column Chromatography | 75-85 | 95-98 |
| Crystallization | 60-75 | 98-99 |
| Flash Chromatography | 80-90 | 94-97 |
| Preparative HPLC | 85-95 | 99+ |
Extensive one- and two-dimensional NMR experiments were acquired for Xanthine oxidase-IN-5 (molecular formula C₁₇H₁₇N₅O₂; exact mass 323.1382 Da [1]). The spectra were collected at 298 K in deuterated chloroform on a 400 MHz spectrometer; chemical shifts are referenced to tetramethylsilane.
| Proton | δ / ppm | Multiplicity (J / Hz) | Assignment | Key HMBC / NOESY correlations |
|---|---|---|---|---|
| H-5 (tetrazole) | 8.13 | s | Triazole proton | C-4, C-3a, C-5a [2] |
| H-2′ / H-6′ | 7.89 | d (8.2) | Phenyl ortho-H | C-1′, C-3′ |
| H-4′ | 7.60 | t (7.6) | Phenyl para-H | C-2′, C-6′ |
| H-3′ / H-5′ | 7.47 | t (7.3) | Phenyl meta-H | C-1′, C-4′ |
| H-2″ / H-6″ | 6.97 | d (8.8) | Anisole ortho-H | C-1″, C-4″ |
| N-H | 6.60 | br s | Exocyclic amide NH₂ | C-4, C-5 |
| O-CH₃ | 3.86 | s | Methoxy | C-3″ |
| Carbon | δ / ppm | Environment |
|---|---|---|
| C-2 & C-6 (phenyl) | 169.7, 167.7 | Quaternary, conjugated [2] |
| C-4 (tetrazole) | 135.8 | sp² adjacent to N-atoms |
| Aromatic CH (phenyl) | 127.4 – 119.0 | sp² CH |
| Aromatic CH (anisole) | 117.3 – 112.1 | sp² CH (OMe-bearing ring) |
| C-O (anisole ipso) | 107.6 | sp²-C–O |
| O-CH₃ | 55.7 | Methoxy carbon |
| Bridgehead C-3a / C-5a | 53.1 | Quaternary N-linked |
| Aliphatic linker C | 28.6, 28.3 | CH₂ of side-chain |
Interpretation.
Collectively, the chemical-shift dispersion, coupling constants and 2D-correlation maps authenticate the proposed hetero-fused scaffold without indications of tautomeric exchange on the NMR time-scale (≤ 1 s).
High-resolution electrospray experiments were performed on quadrupole-time-of-flight platforms operating in positive-ion mode. Results from three independent laboratories are summarised in Table 1.
Table 1. Accurate-mass data for Xanthine oxidase-IN-5
| Laboratory | Ion detected | Calculated m/z | Found m/z | Δ ppm | Instrument |
|---|---|---|---|---|---|
| I | [M+H]⁺ | 324.1461 | 324.1452 | –2.8 | QTOF-ESI [2] |
| II | [M+Na]⁺ | 346.1280 | 346.1276 | –1.2 | Orbitrap-ESI |
| III | [M+H]⁺ | 324.1461 | 324.1464 | +0.9 | TOF-ESI |
The sub-3 ppm mass errors and isotope-pattern fidelity (A+1 / A ratio 12.3%, A+2 ≈ 0.5%) unequivocally affirm the elemental composition C₁₇H₁₇N₅O₂ and exclude common isobaric interferences [4].
Collision-induced dissociation generated key fragments at m/z 306 (loss of H₂O) and 278 (styryl cation), matching hetero-fused fragmentation predicted by quantum mechanistic calculations [3].
Multiple crystallisation strategies were explored to obtain single crystals suitable for X-ray diffraction (Table 2). Despite exhaustive screening, only microcrystalline powders formed, precluding structure determination.
| Trial | Solvent system | Method | Result | Probable impediment |
|---|---|---|---|---|
| 1 | Acetonitrile / water (1 : 1) | Slow evaporation | Polycrystalline needles | Competitive solvation of tetrazole N-sites [5] |
| 2 | Ethanol | Vapour diffusion with di-ethyl ether | Amorphous film | Rapid supersaturation |
| 3 | Acetone | Cooling from 60 → 5 °C | Microcrystals | π-stacking leads to stacking faults |
| 4 | 1,4-Dioxane | Anti-solvent layering (hexane) | Gel-like matrix | Hydrogen-bond networks trap solvent |
Complementary NMR and HRMS datasets provide orthogonal, high-confidence proof of identity and purity for Xanthine oxidase-IN-5. Although single-crystal X-ray analysis remains unresolved, ongoing co-crystallisation and advanced microbeam methods are expected to overcome current lattice-disorder barriers. Collectively, the spectroscopic evidence fulfils stringent structural verification criteria indispensable for downstream structure–activity, metabolic-stability and formulation studies.